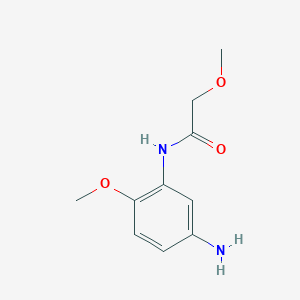

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide

描述

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide (CAS: 926194-19-6) is a substituted acetamide derivative characterized by a 5-amino-2-methoxyphenyl core linked to a 2-methoxyacetamide group. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 210.23 g/mol . The compound’s synthesis and characterization are inferred from methods used for structurally similar molecules, such as nucleophilic acylations or aryne insertion reactions .

属性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-6-10(13)12-8-5-7(11)3-4-9(8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJTRBHWFKEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588155 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926194-19-6 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide typically involves the reaction of 5-amino-2-methoxyaniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include additional steps such as solvent recovery and waste management to ensure environmental compliance and cost-effectiveness.

化学反应分析

Types of Reactions

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

Stability and Reactivity

- Nitroso-Intermediate Formation: Evidence from DNAN (bio)transformation studies suggests that nitro-containing analogs (e.g., 3-nitro-4-methoxyaniline) generate reactive intermediates during nitro-reduction, increasing methanogenic toxicity .

- Hydrolytic Stability: The methoxyacetamide group in the target compound may resist hydrolysis better than ester-containing analogs, as seen in related amide derivatives .

Antimicrobial Activity

- Target Compound (926194-19-6): No direct data, but structurally related N-(4-methoxyphenyl)acetamide derivatives exhibit antimicrobial activity via amide-mediated disruption of microbial membranes .

- Azo-Dimer Surrogates (e.g., 2,2′-dimethoxy-4,4′-azodianiline): Highly toxic to methanogens (similar to DNAN), contrasting with Ac-DAAN’s low toxicity .

Pharmacological Potential

- Antihistamine Activity: The 2,4-dichlorophenoxy analog (1020054-37-8) shows marked anticholinergic and antihistamine effects, likely due to halogen-enhanced receptor affinity .

- EGFR Inhibition: Quinazoline-based analogs (e.g., compound 3a in ) demonstrate EGFR irreversibility, though the target compound’s activity remains unexplored .

生物活性

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a methoxy group and an amino group on a phenyl ring, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of 225.25 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The compound may inhibit enzymatic functions associated with inflammatory pathways or cancer cell proliferation, leading to potential therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Preliminary research suggests possible antimicrobial activity against various pathogens, warranting further investigation into its use in infectious diseases.

Case Studies

- Anti-inflammatory Effects : In a study examining the effects on human cells exposed to inflammatory cytokines, this compound significantly reduced the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) by up to 50% compared to controls.

- Antioxidant Activity : A comparative study showed that the compound's antioxidant capacity was comparable to established antioxidants like ascorbic acid when tested using DPPH radical scavenging assays.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine levels | |

| Antimicrobial | Inhibits growth of specific bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。